molecular formula C18H14N2O2 B1595210 3-(2-Phthalimidoethyl)indole CAS No. 15741-71-6

3-(2-Phthalimidoethyl)indole

Cat. No. B1595210
CAS RN: 15741-71-6
M. Wt: 290.3 g/mol
InChI Key: SAQDVULJSRMFJO-UHFFFAOYSA-N
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Description

3-(2-Phthalimidoethyl)indole, also known as CX5461, is a small molecule that has gained attention among scientists due to its promising anticancer properties. It is a type of chemical entity .


Synthesis Analysis

The synthesis of indole derivatives, including 3-(2-Phthalimidoethyl)indole, involves various strategies. Indole synthesis involves a two-step reaction, which is highly influenced by reaction thermodynamics . The synthesis of indole derivatives in water has also been reported .


Molecular Structure Analysis

The molecular formula of 3-(2-Phthalimidoethyl)indole is C18H14N2O2 . Its average mass is 290.316 Da . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 518.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .


Chemical Reactions Analysis

Indole derivatives, including 3-(2-Phthalimidoethyl)indole, have been used in various chemical reactions. For instance, they have been used in the construction of chiral permanent porous hydrogen-bonded frameworks for heterogeneous asymmetric catalysis .


Physical And Chemical Properties Analysis

3-(2-Phthalimidoethyl)indole has a molar refractivity of 83.7±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 33.2±0.5 10-24 cm3 . It also has a surface tension of 66.6±3.0 dyne/cm and a molar volume of 213.3±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Synthesis

The compound NSC697251 has been utilized in the synthesis of pharmaceuticals due to its structural similarity to indole, which is a core component of many therapeutic agents. For instance, indole derivatives are known for their vast array of biological activities, including anti-inflammatory and analgesic properties . The ability to synthesize novel compounds by coupling NSC697251 with other pharmacologically active molecules could lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neurological Disease Research

Indole derivatives, including NSC697251, have been studied for their potential role in treating neurological disorders. These compounds can modulate neurotransmitter systems, which is crucial for therapies targeting diseases like Parkinson’s, Alzheimer’s, and depression . Research in this area focuses on the synthesis of derivatives that can cross the blood-brain barrier and exhibit therapeutic activity within the central nervous system.

Anti-HIV Research

NSC697251 has been explored for its potential use in anti-HIV therapies. Indole derivatives have shown promise in molecular docking studies as inhibitors of HIV-1, suggesting that NSC697251 could be a candidate for the development of new antiretroviral drugs . The compound’s ability to interact with viral proteins and disrupt their function is a key area of investigation.

Cancer Treatment

The indole moiety is prevalent in many natural and synthetic compounds with anticancer properties. NSC697251 is being researched for its potential to inhibit the proliferation of cancer cells and induce apoptosis. Its application in cancer treatment is based on its ability to interfere with cellular signaling pathways that are dysregulated in cancerous cells .

Anti-Inflammatory Applications

NSC697251’s structural relation to indole suggests its potential as an anti-inflammatory agent. Indole derivatives are known to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . This property is being explored to develop new treatments for conditions like arthritis and other inflammatory diseases.

Material Science

Indole derivatives, including NSC697251, have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Their structural and electronic properties make them suitable for use as emissive layers in OLEDs, which are used in display and lighting technologies .

Antimicrobial Research

Research into the antimicrobial properties of NSC697251 is ongoing, with studies investigating its efficacy against various bacterial and fungal pathogens. The compound’s ability to disrupt microbial cell walls or interfere with essential enzymes makes it a potential candidate for new antibiotic therapies .

Chemical Synthesis and Catalysis

NSC697251 is used in chemical synthesis as a building block for the construction of complex organic molecules. Its reactivity allows for the formation of various chemical bonds, making it a valuable compound in the synthesis of heterocyclic structures with potential applications in catalysis and organic chemistry .

Mechanism of Action

The mechanism of action of indole derivatives, including 3-(2-Phthalimidoethyl)indole, involves inhibiting the activity of various enzymes and proteins . This inhibition is often achieved through the formation of hydrogen bonds with the enzymes and proteins .

Safety and Hazards

The safety data sheet for indole, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life .

Future Directions

Research on indole derivatives, including 3-(2-Phthalimidoethyl)indole, is ongoing. Future research will likely focus on designing diverse novel indole derivatives with different promising pharmacological activities and reduced toxicity and side effects .

properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQDVULJSRMFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302252
Record name 3-(2-Phthalimidoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phthalimidoethyl)indole

CAS RN

15741-71-6
Record name 15741-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Phthalimidoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tryptamine (3.04 g, 19.0 mmol) and phthalic anhydride (3.00 g, 20.0 mmol) were boiled for 12 h in a water separator. The solvent was distilled off i. vac. and the residue was dissolved in methylene chloride. Product was precipitated out by addition of cyclohexane and the precipitate was filtered off with suction and dried. Yield: 4.46 g (Ind-1; 87%)
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Synthesis routes and methods II

Procedure details

A solution of tryptamine (3.04 g, 19.0 mmol) and phthalic anhydride (3.0 g, 20.0 mmol) in toluene (300 ml) was boiled under reflux for 12 h using a water separator. The solvent was removed i. vac. and the residue was recrystallized from methylene chloride/cyclohexane. Yield: 4.46 g (81%)
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3.04 g
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Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-(1H-indol-3-yl)ethylamine (2.0 g in 20 mL of dry tetrahydrofuran) was added N-carbethoxyphthalimide (2.85 g) and the mixture heated to reflux on an oil bath. After 48 hours the reaction was cooled to room temperature, filtered and the filtrate concentrated in vacuo. The resulting solid was suspended in a mixture of hexane/methylene chloride (2.5:1) and filtered. Purification of the collected solids by flash chromatography on silica gel (methylene chloride:methanol, 97:3) gave the title compound (3.1 g).
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2.85 g
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20 mL
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Synthesis routes and methods IV

Procedure details

This compound was prepared by the reaction of tryptamine and N-carboethoxyphthalimide: TLC Rf=0.36 (CH2Cl2); MS (ESI+) m/z 291.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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